1'-Methylspiro(benzo(c)thiophene-1(3H),2'-pyrrolidine)
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Overview
Description
1’-Methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) is a complex organic compound characterized by its unique spiro structure, which includes a benzo©thiophene and a pyrrolidine ring.
Preparation Methods
The synthesis of 1’-Methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) typically involves the formation of the spiro linkage between the benzo©thiophene and pyrrolidine rings. One common synthetic route includes the cyclization of a suitable precursor under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1’-Methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
1’-Methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-Methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
1’-Methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) can be compared with other spiro compounds, such as spiroindoles and spirooxindoles. These compounds share a similar spiro structure but differ in their specific ring systems and functional groups. The uniqueness of 1’-Methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) lies in its combination of a benzo©thiophene and a pyrrolidine ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
83962-44-1 |
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Molecular Formula |
C12H15NS |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
1'-methylspiro[1H-2-benzothiophene-3,2'-pyrrolidine] |
InChI |
InChI=1S/C12H15NS/c1-13-8-4-7-12(13)11-6-3-2-5-10(11)9-14-12/h2-3,5-6H,4,7-9H2,1H3 |
InChI Key |
HNHKQLDCQSSSLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12C3=CC=CC=C3CS2 |
Origin of Product |
United States |
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